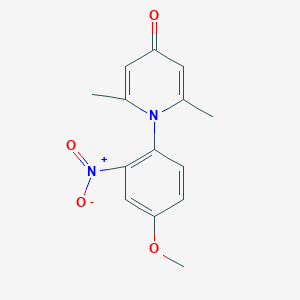
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one, also known as MNPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPD is a pyridinone derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Wirkmechanismus
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been shown to act as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. These mechanisms of action make 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the improvement of cognitive function. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one also has some limitations, such as its poor solubility in water and low bioavailability, which may limit its potential applications in vivo.
Zukünftige Richtungen
There are several potential future directions for 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one research, including the development of novel 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one derivatives with improved solubility and bioavailability, the investigation of 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one as a potential therapeutic agent for various diseases, and the exploration of 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one as a photosensitizer in photodynamic therapy. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one research may also lead to the discovery of new mechanisms of action and potential targets for drug development.
Synthesemethoden
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been synthesized through various methods, including the reaction of 4-methoxy-2-nitrobenzaldehyde with 2,6-dimethylpyridine-4-carboxylic acid, followed by cyclization and reduction. Another method involves the reaction of 4-methoxy-2-nitrobenzaldehyde with 2,6-dimethylpyridine-4-carbohydrazide, followed by cyclization and reduction. These methods have been optimized to yield high purity and high yield of 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
Produktname |
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one |
|---|---|
Molekularformel |
C14H14N2O4 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C14H14N2O4/c1-9-6-11(17)7-10(2)15(9)13-5-4-12(20-3)8-14(13)16(18)19/h4-8H,1-3H3 |
InChI-Schlüssel |
GLVDITZFVHGBDX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC(=O)C=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B256564.png)


![5-nitro-1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzene-1,3-dicarbohydrazide](/img/structure/B256573.png)
![2-{4-nitrophenoxy}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B256574.png)
![Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B256576.png)
![2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B256577.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B256578.png)
![5-[5-(2,5-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isophthalic acid](/img/structure/B256581.png)

![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B256584.png)
![4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid](/img/structure/B256586.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B256587.png)
![3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B256589.png)